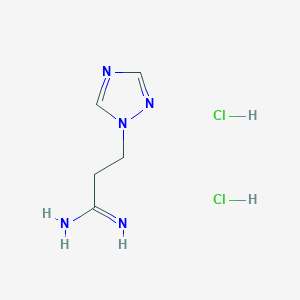

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride

Beschreibung

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is a chemical compound with the molecular formula C5H9N5.2ClH and a molecular weight of 212.08 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.2ClH/c6-5(7)1-2-10-4-8-3-9-10;;/h3-4H,1-2H2,(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHUYUGIYLRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Microwave-Assisted Cyclization of Succinic Anhydride Derivatives

A prominent method involves microwave-assisted cyclization, adapted from the synthesis of analogous 1,2,4-triazole-propanamides. This route employs succinic anhydride, aminoguanidine hydrochloride, and amines in a two-step process:

Formation of N-Guanidinosuccinimide :

Succinic anhydride reacts with aminoguanidine hydrochloride under reflux to generate N-guanidinosuccinimide. This intermediate undergoes nucleophilic attack by aliphatic amines (primary/secondary) under microwave irradiation (80–120°C, 30–60 min), facilitating succinimide ring opening and subsequent triazole cyclization.Dihydrochloride Salt Formation :

The free base is treated with hydrochloric acid in ethanol, precipitating the dihydrochloride salt. Yields for analogous compounds range from 65% to 85%, depending on amine nucleophilicity.

Table 1: Representative Yields for Microwave-Assisted Synthesis

| Amine Type | Reaction Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Primary Aliphatic | 45 | 82 | 98.5 |

| Secondary Aliphatic | 60 | 78 | 97.8 |

| Aromatic* | N/A | <10 | N/A |

Note: Aromatic amines require alternative pathways due to low nucleophilicity.

Continuous-Flow Synthesis for Scalable Production

Continuous-flow chemistry offers a safer and more efficient alternative, particularly for handling energetic intermediates. In this method:

Triazole Ring Construction :

A solution of 3-methyl-1H-1,2,4-triazole and chloroacetic acid undergoes cyclocondensation in a microreactor (residence time: 5–10 min, 100–120°C). This step achieves near-quantitative conversion by minimizing side reactions.Amidine Formation and Saltification :

The triazole intermediate reacts with ammonium chloride in a second flow module, followed by HCl gas introduction to precipitate the dihydrochloride salt. This approach enhances yield (90–95%) and reduces purification steps compared to batch methods.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 4–6 h | 20–30 min |

| Yield (%) | 70–75 | 90–95 |

| Purity (%) | 95 | 99 |

| Energy Input | High | Low |

Nucleophilic Substitution and Sulfonylation Strategies

Adapted from β-aminopropioamidoxime derivatization, this route involves:

Sulfonylation of Propanimidamide Precursors :

β-Aminopropioamidoxime reacts with 4-nitrobenzenesulfonyl chloride in chloroform, using N,N-diisopropylethylamine (DIPEA) as a base. The sulfonylated intermediate is isolated via precipitation (yield: 75–80%).Triazole Incorporation and Acid Treatment :

The sulfonate intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole in dimethylformamide (DMF) at 80°C. Subsequent HCl treatment in ethanol yields the dihydrochloride salt (overall yield: 60–65%).

Optimization and Mechanistic Insights

Role of Microwave Irradiation

Microwave irradiation accelerates ring-closing reactions by enhancing molecular collisions, reducing reaction times by 50–70% compared to conventional heating. This method is particularly effective for aliphatic amines, where steric hindrance is minimal.

Solvent and Temperature Effects

- Polar Solvents (DMF, DMSO) : Improve triazole solubility but may promote side reactions at elevated temperatures.

- Ethanol/Water Mixtures : Ideal for dihydrochloride precipitation, offering high crystallinity and purity.

Table 3: Solvent Impact on Salt Formation

| Solvent System | Crystallinity | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | High | 98 | 85 |

| Acetone | Moderate | 95 | 70 |

| THF | Low | 90 | 60 |

Characterization and Quality Control

Successful synthesis is confirmed through:

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic synthesis, 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride serves as a versatile reagent. It can be utilized in:

- Organic Reactions : The compound participates in nucleophilic substitution reactions due to the presence of nitrogen atoms capable of acting as nucleophiles.

- Catalysis : It may be employed as a catalyst or co-catalyst in various organic transformations.

Biology

The biological applications of this compound are significant:

- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit activity against various pathogens, including bacteria and fungi. The triazole moiety enhances the compound's ability to interact with biological targets.

-

Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance:

- Cyclin Regulation : In vitro studies suggest that this compound can downregulate cyclins D and E, leading to cell cycle arrest in cancer cells.

- NF-κB Pathway Modulation : The compound may reduce the nuclear translocation of NF-κB, impacting cell survival signaling pathways.

Medicine

The therapeutic potential of 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is being explored extensively:

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as LNCaP prostate cancer cells. It has shown dose-dependent effects on cell viability and significant G1 phase arrest.

- Drug Development : As a precursor in drug synthesis, it has been investigated for creating novel therapeutic agents targeting various diseases.

Case Studies

Several notable case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Activity

A study focused on LNCaP prostate cancer cells revealed that treatment with 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride resulted in:

- Dose-dependent Apoptosis : Induction of apoptosis was observed at varying concentrations.

- Cell Cycle Arrest : Significant G1 phase arrest indicated its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited cyclin-dependent kinases (CDKs), leading to:

- Reduced Cell Proliferation : Treatment resulted in decreased proliferation rates in several cancer cell lines.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: Similar structure but with an amine group instead of an imidamide group.

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine: Another triazole derivative with different substitution patterns.

Uniqueness

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives .

Biologische Aktivität

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is a compound that has garnered attention in pharmacological and medicinal chemistry research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is characterized by its triazole ring structure which is known for its diverse biological activities. The compound's molecular formula is C₅H₈Cl₂N₄, and it has a molecular weight of approximately 195.05 g/mol. The compound is typically available in a high purity form (>95%) for research purposes.

The biological activity of 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that triazole derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi.

Biological Activity Data

Case Study 1: Antitumor Efficacy

In a study exploring the antitumor efficacy of various compounds, 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride demonstrated significant tumor growth suppression in xenograft models. The mechanism was linked to its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted to evaluate the efficacy of 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride against gram-positive and gram-negative bacteria. Results indicated promising activity against resistant strains, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What are the established synthetic routes for 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride, and how can computational methods enhance their efficiency?

The compound can be synthesized via microwave-assisted methods, which reduce reaction times and improve yields compared to conventional heating . Computational approaches, such as quantum chemical calculations and reaction path search algorithms, enable researchers to predict viable reaction pathways and optimize conditions (e.g., solvent selection, temperature) before experimental validation. For example, integrating density functional theory (DFT) with experimental data can identify transition states and intermediates, reducing trial-and-error experimentation .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is essential for confirming the triazole ring substitution pattern and amidine group configuration. Mass spectrometry (ESIMS) validates molecular weight, while HPLC ensures purity (>98% is typical for research-grade material) . X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable.

Q. What safety protocols should be followed when handling 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride in the laboratory?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound’s synthesis?

DoE methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., reagent stoichiometry, pH, temperature) to maximize yield and minimize impurities. For instance, a central composite design could identify nonlinear interactions between microwave power and reaction time, enabling precise control over reaction kinetics . Post-optimization, ANOVA validates the significance of each factor.

Q. What computational tools are available to model the reaction mechanisms involving this triazole derivative?

Software like Gaussian or ORCA can simulate reaction mechanisms using quantum mechanics/molecular mechanics (QM/MM) hybrid methods. Transition state theory (TST) calculations predict activation energies, while molecular dynamics (MD) simulations assess solvent effects. These tools help reconcile experimental observations (e.g., unexpected byproducts) with theoretical pathways .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s reactivity?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvation effects). To resolve these, perform sensitivity analyses by varying parameters (e.g., basis sets, solvent models) in simulations. Experimental validation under controlled conditions (e.g., inert atmosphere) can isolate confounding variables. Cross-referencing with high-resolution mass spectrometry (HRMS) or in-situ FTIR monitoring provides mechanistic clarity .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Continuous-flow reactors offer advantages over batch systems for triazole derivatives, including better heat transfer and reduced side reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real-time, minimizing downstream processing. Computational fluid dynamics (CFD) simulations optimize reactor geometry and mixing efficiency .

Q. How can researchers investigate the biological activity of this compound using structure-activity relationship (SAR) studies?

SAR requires systematic modification of the triazole core (e.g., substituent variation at the 1-, 3-, or 4-positions) and evaluation against biological targets (e.g., enzyme inhibition assays). Molecular docking (AutoDock, Schrödinger) predicts binding affinities, guiding synthetic priorities. Pairing these with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) identifies lead candidates .

Methodological Notes

- Data Validation : Cross-check computational predictions with experimental replicates (n ≥ 3) to ensure reproducibility.

- Ethical Reporting : Disclose all reaction conditions (e.g., catalyst loading, purity of reagents) to enable replication.

- Interdisciplinary Collaboration : Integrate synthetic chemistry with cheminformatics tools (e.g., KNIME workflows) for high-throughput data analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.